molecular formula C22H25N3O4S B11618864 (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11618864
M. Wt: 427.5 g/mol
InChI Key: LCHZBBOMAOKEFS-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with methoxyphenyl, propoxyphenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid, followed by the introduction of the propoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or propoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-butoxyphenyl)-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-4-13-29-18-11-7-15(8-12-18)23-21(27)19-14-20(26)25(2)22(30-19)24-16-5-9-17(28-3)10-6-16/h5-12,19H,4,13-14H2,1-3H3,(H,23,27)

InChI Key

LCHZBBOMAOKEFS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C

Origin of Product

United States

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